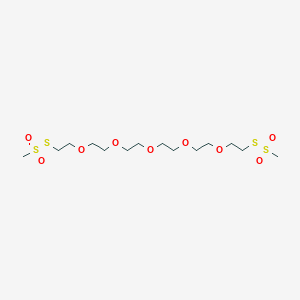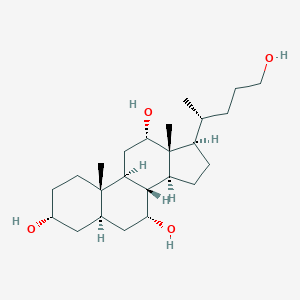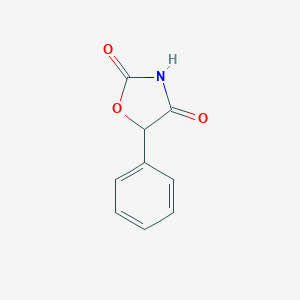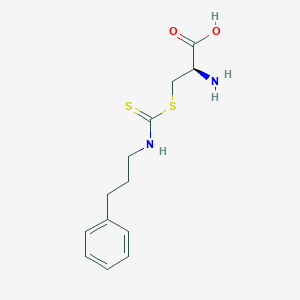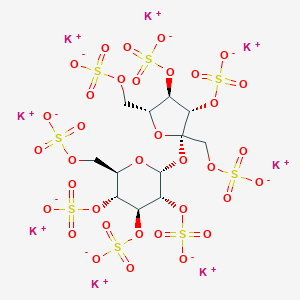
Potassium sucrose octasulfate
Overview
Description
Potassium sucrose octasulfate (KSO) is an organic compound that has been used in a variety of scientific and medical applications. It is a derivative of sucrose, a naturally occurring sugar, and is composed of eight sulfur atoms connected by an octasulfur bridge. KSO is an effective chelating agent, meaning it binds to metal ions, and is used in medical and laboratory applications to remove heavy metals from the body and to facilitate the transport of metals across cell membranes. It has also been used to increase the solubility of certain compounds, stabilize proteins, and enhance the performance of enzymes.
Scientific Research Applications
Crystal Formation : Sucrose octasulfate crystallizes into salts like potassium, cesium, rubidium, and ammonium, with pyridine-sulfur trioxide as the key sulfation agent (Ochi, Watanabe, Okui, & Shindo, 1980).
Medical Applications :
- It stabilizes acidic fibroblast growth factor (FGF), which is crucial in cell growth and healing (Zhu, Hsu, & Rees, 1993).
- In treating neuroischemic diabetic foot ulcers, it significantly increases skin oxygen pressure and improves wound healing (Lázaro-Martínez et al., 2020).
- Sucrosofate potassium, a wound-healing agent, shows mild irritation but no sensitization when applied under occlusive dressings (Sharolyn, Michael, & Robert, 1991).
- Silver sucrose octasulfate nasal gel significantly improves nasal symptoms post-endoscopic sinus surgery (Ottaviano et al., 2015).
Pharmaceutical Analysis :
- Differential-isotope-shift NMR techniques confirm complete sulfation in potassium sucrose octasulfate and sucralfate, aiding in the detection of impurities and hydrolysis products (Silvey, 1992).
- A novel ultra-performance liquid chromatography-tandem mass spectrometry method determines sucrose octasulfate in dog plasma and urine, meeting FDA guidelines for clinical research (Ke, Li, Chang, & Kapanadze, 2015).
Chemical Analysis :
- Quaternary ammonium and phosphonium salts are effective for electrospray ionization mass spectral analysis of sucrose octasulfate (Gunay et al., 2003).
Biological Impact :
- Sulfosucrose derivatives potentially regulate fibroblast growth factor activity, affecting cell proliferation and differentiation (Polat, Mohammadi, & Linhardt, 2002).
- Free sucrose octasulfate has a significantly different conformation than when bound to acidic fibroblast growth factor, with strong electrostatic interactions possibly dominating deformation (Shen & Lerner, 1995).
Agricultural Research :
- Potassium application in cotton plants, which involves sucrose transformation, affects boll biomass and photosynthetic rate (Hu et al., 2015).
Mechanism of Action
Target of Action
Potassium sucrose octasulfate (PSOS) primarily targets the gastrointestinal mucosa. It acts as a protective agent, forming a barrier over ulcerated or inflamed areas. This barrier protects the mucosal lining from further damage by gastric acid, bile salts, and other irritants .
Biochemical Pathways
The primary biochemical pathway affected by PSOS is the protective mucosal barrier pathway. By forming a protective layer, PSOS inhibits the action of pepsin and other proteolytic enzymes, reducing their ability to degrade the mucosal lining. This action helps in maintaining the integrity of the mucosal barrier and promotes healing .
Pharmacokinetics
PSOS is not absorbed into the bloodstream; hence, it does not undergo traditional pharmacokinetic processes like absorption, distribution, metabolism, and excretion (ADME). Its action is localized to the gastrointestinal tract, where it forms a protective barrier. This localized action ensures high bioavailability at the site of action without systemic side effects .
Result of Action
At the molecular level, PSOS forms a complex with proteins in the mucosal lining, creating a protective barrier. This barrier prevents further damage from gastric acid and other irritants. At the cellular level, this protection allows epithelial cells to regenerate and heal the ulcerated or inflamed areas, leading to the restoration of normal mucosal function .
Action Environment
The efficacy and stability of PSOS are influenced by the pH of the gastrointestinal environment. It is most effective in an acidic environment, where it can form a stable gel. Factors such as the presence of food, gastric acid secretion, and the use of other medications (e.g., antacids, proton pump inhibitors) can affect its action. For optimal efficacy, PSOS should be administered in a manner that ensures it remains in contact with the mucosal lining for an extended period .
Future Directions
Biochemical Analysis
Biochemical Properties
Potassium sucrose octasulfate has been shown to interact with various biomolecules, playing a significant role in biochemical reactions . As a glycosaminoglycan analog, it facilitates enhanced recovery, showcasing its application in clinical settings for tissue regeneration and healing processes .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It has been shown to inhibit matrix metalloproteinase-9 (MMP-9), a protein that degrades the extracellular matrix and growth factors, causing severe vascular damage . By inhibiting MMP-9, this compound can promote wound healing and tissue regeneration .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to inhibit MMPs, increase angiogenesis, and improve microcirculation . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-term effects on cellular function . The compound has been shown to have high drug-loading performance and effective release, indicating its stability and lack of degradation over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . Specific threshold effects, as well as toxic or adverse effects at high doses, have not been reported in the available literature.
properties
| { "Design of the Synthesis Pathway": "The synthesis of Potassium sucrose octasulfate can be achieved by sulfating sucrose with sulfur trioxide followed by neutralization with potassium hydroxide.", "Starting Materials": ["Sucrose", "Sulfur trioxide", "Potassium hydroxide", "Water"], "Reaction": [ "Add sulfur trioxide to sucrose in a reaction flask", "Heat the mixture to 50-60°C and stir for 1-2 hours until the reaction is complete", "Add water to the reaction mixture and stir until the mixture is homogeneous", "Add potassium hydroxide to the reaction mixture and stir until the pH reaches 7-8", "Heat the mixture to 80-90°C and stir for 1-2 hours", "Cool the mixture and filter the resulting solid", "Wash the solid with water to remove any impurities", "Dry the solid at 60-70°C to obtain Potassium sucrose octasulfate" ] } | |
CAS RN |
73264-44-5 |
Molecular Formula |
C12H22KO35S8 |
Molecular Weight |
1021.9 g/mol |
IUPAC Name |
octapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C12H22O35S8.K/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |
InChI Key |
ALFLVWDINUCJTJ-AKSHDPDZSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[K] |
SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[K] |
Appearance |
Assay:≥95%A crystalline solid |
Other CAS RN |
73264-44-5 |
synonyms |
1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside Tetrakis(hydrogen sulfate) Octapotassium Salt; Sucrosofate Potassium; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





